1-(Chloromethyl)-3-(thiophen-3-yl)-1H-pyrazole is a heterocyclic compound that incorporates both pyrazole and thiophene moieties, which are known for their diverse biological activities. This compound has garnered interest in medicinal chemistry due to its potential pharmacological properties. The molecular formula of 1-(chloromethyl)-3-(thiophen-3-yl)-1H-pyrazole is , with a molecular weight of approximately 200.68 g/mol.
Source: The compound can be synthesized through various organic reactions, particularly involving the cyclocondensation of thiophene derivatives with hydrazines or other suitable precursors.
Classification: It belongs to the class of pyrazole derivatives, which are characterized by a five-membered ring containing two nitrogen atoms at positions 1 and 2.
The synthesis of 1-(chloromethyl)-3-(thiophen-3-yl)-1H-pyrazole can be achieved through several methods:
The molecular structure of 1-(chloromethyl)-3-(thiophen-3-yl)-1H-pyrazole features a pyrazole ring attached to a thiophene ring with a chloromethyl substituent.
The presence of the thiophene ring contributes to the compound's electronic properties, while the chloromethyl group can enhance its reactivity .
1-(Chloromethyl)-3-(thiophen-3-yl)-1H-pyrazole can participate in various chemical reactions:
The mechanism of action for compounds like 1-(chloromethyl)-3-(thiophen-3-yl)-1H-pyrazole often involves:
The dipole moment and ionization potential are important for understanding reactivity and interaction with biological systems, although specific values for this compound were not detailed in the sources .
1-(Chloromethyl)-3-(thiophen-3-yl)-1H-pyrazole has several scientific applications:
The systematic IUPAC name 1-(chloromethyl)-3-(thiophen-3-yl)-1H-pyrazole precisely defines the molecular structure, indicating a pyrazole ring substituted at the 1-position with a chloromethyl group (–CH₂Cl) and at the 3-position with a thiophen-3-yl moiety. This naming follows hierarchical functional group prioritization rules where the pyrazole ring serves as the parent heterocycle. The "1H" descriptor specifies the prototropic tautomer with hydrogen at nitrogen-1, distinguishing it from alternative tautomeric forms.
The molecular formula C₈H₇ClN₂S (molecular weight: 198.67 g/mol) reflects an aromatic system featuring two fused heterocyclic components with distinct electronic environments. The pyrazole ring (five-membered, containing two adjacent nitrogen atoms) exhibits π-excess aromatic character with electrophilic substitution favoring the 4-position and nucleophilic attack occurring at positions 3 and 5 [5] [8]. Attached via a carbon-carbon bond, the thiophene ring introduces a sulfur-containing heteroaromatic system with its own electron-rich properties. The chloromethyl group (–CH₂Cl) bound to the pyrazole nitrogen (N1) constitutes a reactive benzylic-like halide due to the adjacent nitrogen's electron-withdrawing character, enabling diverse nucleophilic displacement reactions [2].
Spatial Configuration and Bonding: X-ray crystallography and computational studies reveal a near-planar arrangement between the pyrazole and thiophene rings in the solid state, facilitating extended π-conjugation. The chloromethyl group adopts an orientation minimizing steric clash, with the C–Cl bond positioned perpendicular to the pyrazole plane. Key bond distances include C(aryl)–N (pyrazole) at ~1.34 Å, N–CH₂ at ~1.47 Å, and C–Cl at ~1.79 Å, consistent with sp² hybridized ring atoms and sp³ hybridized methylene carbon [1] [4].
Tautomerism and Prototropy: Theoretical and spectroscopic analyses confirm the predominance of the 1H-tautomer in solution and solid states. However, minor tautomeric forms could exist where protonation shifts to nitrogen-2 (2H-pyrazole), though this is energetically disfavored by ~5–8 kcal/mol due to disruption of aromaticity. The thiophene ring exhibits classical aromatic behavior without significant tautomerism [5] [8].
Table 1: Key Structural Identifiers of 1-(Chloromethyl)-3-(Thiophen-3-yl)-1H-Pyrazole
Identifier | Value |
---|---|
IUPAC Name | 1-(Chloromethyl)-3-(thiophen-3-yl)-1H-pyrazole |
CAS Registry Number | 2092563-00-1 |
Molecular Formula | C₈H₇ClN₂S |
Molecular Weight | 198.67 g/mol |
Canonical SMILES | ClCN1N=C(C2=CSC=C2)C=C1 |
InChI Key | MGOAYSQXGGZIGQ-UHFFFAOYSA-N |
Hydrogen Bond Acceptors | 3 (N1, N2, S) |
Hydrogen Bond Donors | 0 |
Topological Polar SA | 45.3 Ų |
Pyrazole derivatives hold a storied position in drug discovery, dating to the 19th-century synthesis of antipyrine (phenazone) by Ludwig Knorr in 1883 – among the earliest synthetic antipyretics and analgesics. This breakthrough demonstrated pyrazole's biological relevance and spurred systematic exploration of its derivatives. The 20th century witnessed the emergence of phenylbutazone (1949, anti-inflammatory), fipronil (insecticide), and betazole (H₂-receptor agonist), establishing pyrazole as a versatile pharmacophore [5] [8].
The late 20th and early 21st centuries marked a transformative era with the development of selective COX-2 inhibitors, notably celecoxib (FDA approved 1998). Celecoxib's design exploited pyrazole's capacity for target selectivity, reducing gastrointestinal toxicity associated with non-selective NSAIDs. This success catalyzed intensive research into pyrazole-based therapeutics across diverse domains:
Structurally, 1-(chloromethyl)-3-(thiophen-3-yl)-1H-pyrazole embodies modern trends in heterocyclic design by merging pyrazole's target affinity with thiophene's pharmacokinetic enhancements. Its synthesis reflects advances in regioselective N-alkylation and cross-coupling techniques that overcame historical challenges in pyrazole functionalization – particularly the controlled introduction of substituents at N1 without competing C-alkylation. These methodological breakthroughs enabled precise scaffold diversification essential for structure-activity relationship (SAR) studies in contemporary programs [5] [8].
Table 2: Evolution of Clinically Impactful Pyrazole Derivatives
Compound (Approval Year) | Therapeutic Category | Key Structural Features | Biological Target |
---|---|---|---|
Antipyrine (1883) | Analgesic/Antipyretic | 1,5-Dimethyl-2-phenylpyrazol-3-one | Non-selective COX inhibition |
Phenylbutazone (1949) | Anti-inflammatory | 1,2-Diphenyl-4-butylpyrazolidinedione | COX inhibition |
Celecoxib (1998) | COX-2 Selective Anti-Inflammatory | 1,5-Diphenyl-4-sulfonamidopyrazole | COX-2 inhibition |
Rimonabant (2006) | Anti-obesity (Withdrawn) | 1-(Piperidin-1-yl)-5-(4-chlorophenyl)pyrazole | Cannabinoid CB1 receptor antagonism |
Tiagabine (1997) | Anticonvulsant | (R)-1-[4,4-Bis(3-methylthiophen-2-yl)but-3-enyl]piperidine-3-carboxylic acid | GABA reuptake inhibition |
Crizotinib (2011) | Anticancer (NSCLC) | 3-[(1R)-1-(2,6-Dichloro-3-fluorophenyl)ethoxy]-5-(1-piperidin-4-ylpyrazol-4-yl)pyridin-2-amine | ALK/ROS1 tyrosine kinase inhibition |
Thiophene Integration: The thiophen-3-yl group at pyrazole-C3 significantly modulates the molecule's physicochemical and pharmacological profile. Thiophene ranks as the fourth most prevalent sulfur heterocycle in FDA-approved small molecules, featured in over 26 drugs spanning antifungal (sertaconazole), antipsychotic (olanzapine), antiplatelet (ticlopidine, clopidogrel), and anticancer agents (raltitrexed) [3] [7]. Its contributions include:
Chloromethyl Group (–CH₂Cl): This substituent at N1 constitutes the molecule's primary reactive handle for structural diversification. Its significance arises from:
Synthetic Applications of Chloromethyl Group:
1. **Nucleophilic Substitution**: - With R-NH₂ → R-NH-CH₂-3-(thiophen-3-yl)pyrazole (Amine derivatives) - With R-SH → R-S-CH₂-3-(thiophen-3-yl)pyrazole (Thioether derivatives) - With NaN₃ → N₃-CH₂-3-(thiophen-3-yl)pyrazole (Click chemistry precursor) 2. **Metal-Mediated Functionalization**: - Mg⁰/THF → ClMgCH₂-3-(thiophen-3-yl)pyrazole (Grignard reagent) - Zn⁰/CuCN → (3-(Thiophen-3-yl)pyrazol-1-yl)methyl zinc chloride (Reformatsky-type reagent)
Table 3: Synthetic Routes to 1-(Chloromethyl)-3-(Thiophen-3-yl)-1H-Pyrazole
Method | Reaction Sequence | Key Conditions | Reported Yield | Reference |
---|---|---|---|---|
Route A: Knorr-Type Cyclization | 1. Thiophene-3-carbaldehyde → β-diketone (with acetylacetone/MgO) 2. Cyclocondensation with hydrazine hydrate 3. N-Chloromethylation (ClCH₂OCH₂CH₃, NaH/DMF) | 0°C → RT, 2–4 h for step 3 | 60–75% | [5] [8] |
Route B: Suzuki Coupling | 1. 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene + 3-iodo-1H-pyrazole 2. Pd(PPh₃)₄-mediated cross-coupling 3. N-Chloromethylation (ClCH₂OCH₃, K₂CO₃/CH₃CN) | 80–90°C, 12 h for coupling | 55–70% | [2] [3] |
Route C: Direct C-H Arylation | 1. 1-(Chloromethyl)pyrazole + 3-bromothiophene 2. Pd(OAc)₂/XPhos catalysis, K₂CO₃ in toluene | 110°C, 24 h | 40–60% | [2] |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 2819-08-1
CAS No.: 8017-89-8
CAS No.: